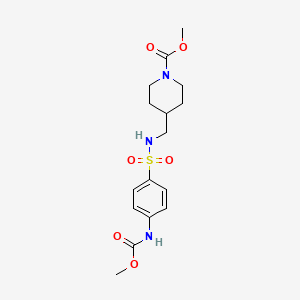![molecular formula C12H12N2O2 B2652104 N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide CAS No. 13608-58-7](/img/structure/B2652104.png)
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
Oxazoline, a related compound to oxazole, is synthesized in various ways based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
Molecular Structure Analysis
Oxazoles have a five-membered ring structure with one oxygen atom and one nitrogen atom .
Chemical Reactions Analysis
The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Physical And Chemical Properties Analysis
Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide and its derivatives have been synthesized and structurally characterized in various studies. The compounds were typically synthesized through reactions involving acetamide with different derivatives and then characterized using techniques such as NMR, LC-MS/MS, IR, and elemental analysis to confirm their structures and properties. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and structurally elucidated through 1H-NMR, 13C-NMR, LC-MS/MS spectral data, and elemental analyses (Evren et al., 2019). Similarly, N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives were synthesized and characterized using IR, 1HNMR, and elemental analysis (Baviskar et al., 2013).
Anticancer and Antimicrobial Activities
These compounds have shown potential in biomedical applications, particularly in anticancer and antimicrobial activities. For example, certain derivatives demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells while exhibiting high selectivity and inducing apoptosis, though not as potent as the standard, cisplatin (Evren et al., 2019). The compounds were also investigated for their in vitro antibacterial activity against various bacterial strains like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against fungi such as Aspergillus niger and Candida albicans (Baviskar et al., 2013).
Crystal Structure and Stability
In another study, the crystal structure of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide was analyzed using single-crystal X-ray diffraction. The crystal structure was found to be stabilized by various noncovalent interactions, and Hirshfeld surface analysis was used to quantitatively investigate these interactions that stabilize crystal packing (Gouda et al., 2022). The study also assessed the compound's cytotoxicity and its redox profile using different in vitro assays.
Orientations Futures
Propriétés
IUPAC Name |
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(15)13-8-11-7-12(14-16-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMHUSFYVDFYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


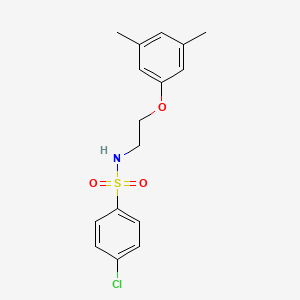
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2652025.png)
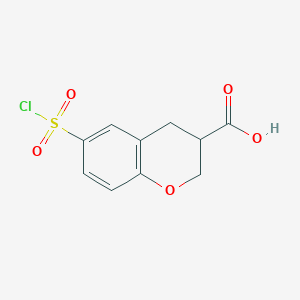

![3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde](/img/structure/B2652028.png)
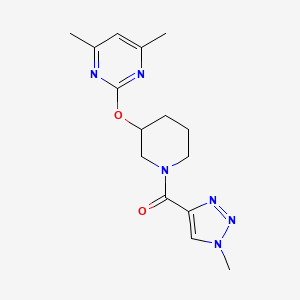
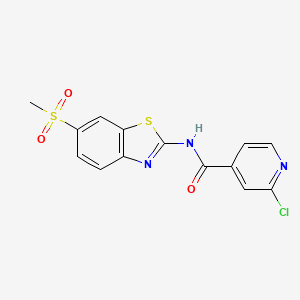
![[5-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2652035.png)


![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2652041.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2652042.png)
